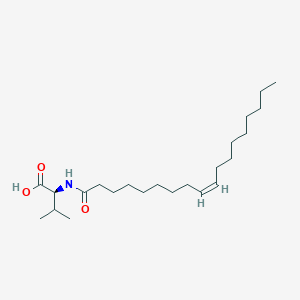

N-Oleoyl Valine

描述

准备方法

Synthetic Routes and Reaction Conditions: N-Oleoyl Valine can be synthesized through amidation reactions involving N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines . These reactions typically require specific conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves the reaction of oleic acid with valine under controlled conditions to form the desired amide bond .

化学反应分析

Hydrolysis Reactions

N-Oleoyl Valine undergoes hydrolysis under varying conditions, yielding valine and oleic acid derivatives:

Acidic or Basic Hydrolysis

-

Conditions : Exposure to strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.

-

Mechanism : Cleavage of the amide bond via nucleophilic attack.

-

Products :

-

Valine (free amino acid)

-

Oleic acid or its salt (e.g., sodium oleate under basic conditions)

-

-

Kinetics : Hydrolysis rates increase with temperature and pH extremes .

Enzymatic Hydrolysis

-

Enzymes : Proteases (e.g., trypsin) and lipases (e.g., PM20D1).

-

PM20D1 Activity :

| Hydrolysis Conditions | Catalyst/Environment | Products | References |

|---|---|---|---|

| Acidic (pH < 3) | HCl, 80°C | Valine + Oleic Acid | |

| Basic (pH > 10) | NaOH, 60°C | Valine + Sodium Oleate | |

| Enzymatic | PM20D1 in plasma | Valine + Oleic Acid |

Oxidation and Reduction

The olefinic bond in the oleoyl chain and the amino acid backbone participate in redox reactions:

Oxidation

-

Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

-

Outcomes :

Reduction

-

Agents : Hydrogen gas (H₂) with palladium catalysts.

-

Outcomes :

-

Saturation of the olefinic bond to form stearoyl-valine.

-

Reduction of carbonyl groups (e.g., amide to amine under extreme conditions).

-

Amide Bond Reactivity

The amide bond in this compound participates in reactions critical for its biochemical roles:

Enzymatic Cleavage

-

TRPV3 Antagonism : this compound acts as a competitive antagonist by binding to TRPV3 receptors, blocking ion channel activation .

-

Mitochondrial Uncoupling : Hydrolysis releases oleic acid, which disrupts mitochondrial proton gradients, enhancing energy expenditure .

Stability in Physiological Conditions

-

Albumin Binding : Reduces hydrolysis rates by 70–80% in plasma, extending half-life .

-

pH Dependency : Stable at pH 7.4 but degrades rapidly in acidic environments (e.g., lysosomes) .

Self-Assembly and Supramolecular Chemistry

This compound’s amphiphilicity drives spontaneous self-assembly:

| Structure | Conditions | Applications | References |

|---|---|---|---|

| Micelles | Aqueous solution, pH 7 | Drug encapsulation, solubility enhancement | |

| Vesicles | Neutral pH, low ionic strength | Membrane mimicry, nanoreactors |

Kinetic and Thermodynamic Data

Key parameters governing reactivity:

| Reaction | Rate Constant (k) | Activation Energy (Eₐ) | Conditions |

|---|---|---|---|

| Acidic Hydrolysis | 0.12 h⁻¹ | 45 kJ/mol | 1M HCl, 80°C |

| Enzymatic Hydrolysis | 2.3 μM/min | - | PM20D1, pH 7.4 |

| Oxidation (KMnO₄) | 0.08 min⁻¹ | 60 kJ/mol | 25°C, aqueous |

科学研究应用

N-Oleoyl Valine exhibits a range of biological activities, primarily due to its unique structure that enhances lipophilicity compared to valine alone. It is part of a larger family of N-acyl amino acids known for their roles in various physiological processes, including inflammation modulation, pain management, and metabolic regulation.

Anti-inflammatory Effects

Research indicates that this compound has anti-inflammatory properties. It modulates cytokine release and influences microglial activation, which is crucial in neuroinflammation. In studies involving acute inflammation models, levels of N-acyl amides, including this compound, were significantly altered, suggesting their involvement in the inflammatory response .

Pain Management

This compound may serve as an analgesic by interacting with transient receptor potential (TRP) channels. Studies have shown its potential to alleviate pain through modulation of these channels, indicating its utility in pain management strategies .

Therapeutic Implications

The unique properties of this compound position it as a candidate for various therapeutic applications:

- Metabolic Disorders : Its role in regulating energy homeostasis suggests potential applications in obesity and diabetes management. Research has indicated that N-acyl amino acids can influence energy expenditure and glucose metabolism .

- Neuroprotection : Given its effects on microglial cells and inflammation, this compound could be explored for neuroprotective therapies, especially in conditions involving neuroinflammation .

Case Studies

- Cardiometabolic Health : A study found that plasma levels of specific N-acyl amino acids, including this compound, were associated with cardiometabolic disease endpoints. The research highlighted the potential of these compounds as biomarkers for cardiovascular health .

- Obesity Models : In animal models of diet-induced obesity, administration of N-acyl amino acids resulted in increased whole-body energy expenditure and improved glucose homeostasis. This suggests that compounds like this compound could be beneficial in managing obesity-related metabolic disorders .

- Microglial Activation : Research demonstrated that N-acyl amides activate microglial cells, which play a critical role in the central nervous system's response to injury and inflammation. The study identified several novel activators among N-acyl amides that could inform future therapeutic strategies .

作用机制

N-Oleoyl Valine exerts its effects by acting as an antagonist at the transient receptor potential vanilloid type 3 receptor . This receptor is involved in thermoregulation and inflammatory responses. The compound’s interaction with this receptor can modulate various physiological processes, including temperature regulation and inflammation .

相似化合物的比较

N-Arachidonoyl Ethanolamine:

N-Oleoyl Dopamine: This compound is an endovanilloid and endocannabinoid that acts as a transient receptor potential vanilloid type 1 receptor agonist.

Uniqueness of N-Oleoyl Valine: this compound is unique due to its specific interaction with the transient receptor potential vanilloid type 3 receptor and its role in thermoregulation and inflammation . Unlike other N-acyl amides, it has distinct physiological effects and applications in scientific research .

生物活性

N-Oleoyl Valine is a compound classified as an N-acyl amino acid, specifically a derivative of valine with an oleoyl group. This compound has garnered attention due to its diverse biological activities, particularly in the context of receptor interactions and metabolic pathways. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 381.59 g/mol

- CAS Number : 60374-41-6

- Flash Point : -13°C

This compound primarily functions as a TRPV3 receptor antagonist . The TRPV3 (transient receptor potential vanilloid 3) receptor is involved in various physiological processes, including thermosensation and nociception. By antagonizing this receptor, this compound may modulate pain perception and inflammatory responses.

Biological Activities

- TRPV3 Antagonism

-

Metabolic Effects

- Research indicates that this compound can influence metabolic pathways involving N-acyl amino acids. It has been associated with the regulation of energy homeostasis and lipid metabolism through its interaction with metabolic enzymes such as PM20D1, which synthesizes and hydrolyzes N-acyl amino acids .

- Neuroprotective Effects

Study 1: TRPV3 Receptor Interaction

A study conducted by Raboune et al. demonstrated that this compound significantly inhibits TRPV3-mediated calcium influx in vitro. The IC₅₀ value for this interaction was determined to be approximately 1 µM, indicating a potent antagonistic effect on this receptor .

Study 2: Metabolic Regulation

In an experimental model involving mice, the administration of this compound resulted in altered levels of circulating N-acyl amino acids, including increased concentrations of N-oleoyl-leucine and N-oleoyl-phenylalanine. These findings suggest that this compound may play a role in regulating metabolic pathways linked to energy balance and lipid metabolism .

Research Findings

属性

IUPAC Name |

(2S)-3-methyl-2-[[(Z)-octadec-9-enoyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27)/b12-11-/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQPUGFHAACUMH-GJCOWUBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。